molecular formula C20H12Cl2N2O2S B13380502 (5E)-2-anilino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13380502
M. Wt: 415.3 g/mol
InChI Key: YLMLRTJWMZFRNT-WOJGMQOQSA-N
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Description

5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core

Properties

Molecular Formula

C20H12Cl2N2O2S

Molecular Weight

415.3 g/mol

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12Cl2N2O2S/c21-12-6-8-15(16(22)10-12)17-9-7-14(26-17)11-18-19(25)24-20(27-18)23-13-4-2-1-3-5-13/h1-11H,(H,23,24,25)/b18-11+

InChI Key

YLMLRTJWMZFRNT-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-furylmethylamine and thiourea under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of both dichlorophenyl and furyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .

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